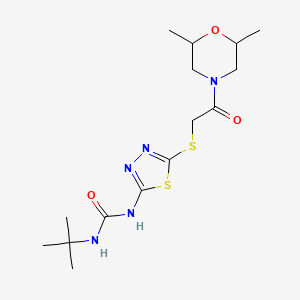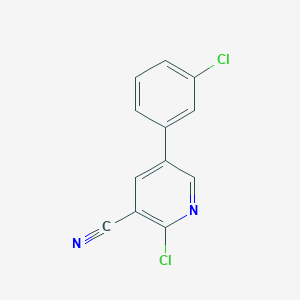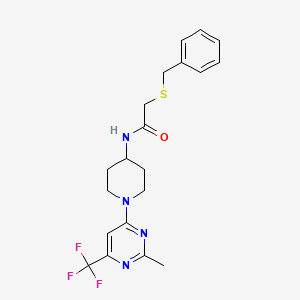![molecular formula C13H14Cl2N4O B2706527 1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea CAS No. 866150-77-8](/img/structure/B2706527.png)
1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea
説明
1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body and play a crucial role in various physiological processes. The A2A receptor subtype is primarily expressed in the brain, where it modulates neurotransmitter release and neuronal activity. SCH 58261 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
Inhibition of Chitin Synthesis
Research indicates that derivatives of 1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea, such as 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea, exhibit significant insecticidal effects through the inhibition of chitin synthesis in insect larvae. This mechanism of action does not affect chitinase activity, suggesting a direct inhibition of chitin synthesis rather than activation of chitin degradation (Deul, Jong, & Kortenbach, 1978).
Antimicrobial and Antitumor Activities
Another study on novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives has shown promising antimicrobial and antitumor activities. These derivatives, synthesized through a specific reaction process, were evaluated for their biological effects, displaying significant potential in pharmacological applications (Ling et al., 2008).
Electro-Fenton Degradation of Antimicrobials
The compound N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea, similar in structure to the compound , has been investigated for its degradation by electro-Fenton systems. This research explores the degradation pathways of antimicrobials like triclosan and triclocarban, providing insights into environmental remediation techniques (Sirés et al., 2007).
Synthesis and Evaluation of Novel Derivatives
Studies have also been conducted on the synthesis of new thiazole analogues possessing urea, thiourea, and selenourea functionality, demonstrating potent antioxidant activity. These compounds, incorporating the dichlorophenyl and imidazolyl groups, show significant promise as new classes of antioxidant agents, highlighting their potential in medical and pharmacological research (Bhaskara Reddy et al., 2015).
Molecular Structure and Optical Properties
The electronic, optical, and nonlinear optical properties of related compounds have been studied, revealing their potential in optoelectronic device fabrications. These studies, using computational approaches, assess the significant properties of novel derivatives, underscoring the versatile applications of these compounds in materials science (Shkir et al., 2018).
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c14-10-2-3-12(11(15)8-10)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBJRYDXUKRXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-allyl-4-(1-(3-(2,3-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2706447.png)

![N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706449.png)
![5-chloro-N-[[2-(difluoromethoxy)phenyl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2706451.png)
![5-[(4-chlorophenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2706452.png)
![2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2706455.png)
![3-(4-bromophenyl)-5-[3-(2-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2706456.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2706458.png)


![6-Methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2706464.png)

